7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Hydroxylation: The hydroxyl group at the 7-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to convert the pyrazinone ring to a more saturated form.
Substitution: The iodine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Deiodinated or saturated pyrazinones.
Substitution: Amino, thio, or organometallic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The pyrazolo[1,5-a]pyrazinone core is known for its pharmacological properties, which could be harnessed for developing new drugs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding interactions, while the pyrazolo[1,5-a]pyrazinone core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
- 3-Iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the specific positioning of the iodine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBYSNLOSAAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=C(C=N2)I)C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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